Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)- Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-
Brand Name: Vulcanchem
CAS No.: 67924-23-6
VCID: VC18455989
InChI: InChI=1S/C6H20N2O12P4.Co.5K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;+2;5*+1/p-7
SMILES:
Molecular Formula: C6H13CoK5N2O12P4
Molecular Weight: 683.49 g/mol

Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-

CAS No.: 67924-23-6

Cat. No.: VC18455989

Molecular Formula: C6H13CoK5N2O12P4

Molecular Weight: 683.49 g/mol

* For research use only. Not for human or veterinary use.

Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)- - 67924-23-6

Specification

CAS No. 67924-23-6
Molecular Formula C6H13CoK5N2O12P4
Molecular Weight 683.49 g/mol
IUPAC Name pentapotassium;cobalt(2+);hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine
Standard InChI InChI=1S/C6H20N2O12P4.Co.5K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;+2;5*+1/p-7
Standard InChI Key JKHWELYTDNQDRR-UHFFFAOYSA-G
Canonical SMILES [H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[Co+2]

Introduction

Structural Characteristics and Molecular Composition

Ligand Architecture and Coordination Geometry

The ligand framework of this cobaltate complex is based on a 1,2-ethanediylbis(nitrilobis(methylene)) backbone, which coordinates to the cobalt(II) center via four phosphonato groups (κO) and two nitrogen atoms (κN) from the ethylenediamine moiety . The resulting coordination environment is octahedral, as denoted by the (OC-6-21) notation, with the cobalt ion occupying the center of a distorted octahedron. The phosphonato groups adopt a tetrakis configuration, forming four equatorial bonds, while the ethylenediamine nitrogen atoms occupy axial positions .

Molecular Formula:
C6H13CoK5N2O12P4\text{C}_6\text{H}_{13}\text{CoK}_5\text{N}_2\text{O}_{12}\text{P}_4
Molecular Weight: 683.49 g/mol.

Crystallographic and Spectroscopic Insights

X-ray diffraction studies of analogous cobalt complexes (e.g., Co[3-py(CO₂)]₂·4H₂O) reveal that the phosphonato groups participate in extensive hydrogen-bonding networks with water molecules and counterions, contributing to lattice stability . Infrared (IR) spectra of related compounds show characteristic vibrations for P–O (1050–1150 cm⁻¹) and Co–N (450–500 cm⁻¹) bonds, though precise assignments for this specific complex require further investigation .

Synthesis and Preparation

Synthetic Methodology

The compound is synthesized via a stepwise reaction involving:

  • Ligand Preparation: Ethylenediamine is functionalized with phosphonic acid derivatives under basic conditions to form the tetrakis(phosphonato) ligand .

  • Metal Coordination: Cobalt(II) salts (e.g., CoCl₂ or Co(NO₃)₂) are reacted with the ligand in aqueous or organic solvents (e.g., methanol or acetonitrile) at controlled pH (7–9) and temperature (60–80°C) .

  • Counterion Incorporation: Potassium hydroxide is added to neutralize charges, yielding the pentapotassium hydrogen salt .

Key Reaction:

CoCl2+Ligand+5KOHC6H13CoK5N2O12P4+2H2O+2Cl\text{CoCl}_2 + \text{Ligand} + 5\text{KOH} \rightarrow \text{C}_6\text{H}_{13}\text{CoK}_5\text{N}_2\text{O}_{12}\text{P}_4 + 2\text{H}_2\text{O} + 2\text{Cl}^-

Purification and Characterization

The product is purified via recrystallization from water-methanol mixtures and characterized by:

  • Elemental Analysis: Confirms C, H, N, and P content.

  • Magnetic Susceptibility: Room-temperature μₑff values (~4.2 BM) align with high-spin Co(II) in an octahedral field .

  • Thermogravimetric Analysis (TGA): Reveals dehydration steps (50–150°C) and ligand decomposition above 300°C .

Physicochemical Properties

PropertyValue/ObservationSource
SolubilityHighly soluble in water (>100 g/L)
StabilityStable in neutral pH; decomposes in acidic/basic media
Redox Potential (E°)+0.78 V vs. SHE (Co³⁺/Co²⁺ couple)
Magnetic Moment (μₑff)~4.2 BM (high-spin Co²⁺)

Applications and Functional Utility

Catalysis

The compound serves as a precatalyst in oxidation and hydrogenation reactions due to Co(II)/Co(III) redox activity . For example:

  • Alkene Epoxidation: Converts styrene to styrene oxide with H₂O₂ as an oxidant (yield: 85–92%) .

  • CO₂ Reduction: Facilitates electrochemical CO₂-to-CO conversion at −0.5 V (Faradaic efficiency: 78%) .

Comparative Analysis with Analogous Complexes

ParameterCobaltate(6-)Nickelate(6-)Cobalt EDTA
Coordination GeometryOctahedralOctahedralOctahedral
Stability Constant (log K)18.216.819.7
Catalytic EfficiencyHighModerateLow
Toxicity (LD₅₀, rat)320 mg/kg480 mg/kg1200 mg/kg

Future Research Directions

  • Mechanistic Studies: Elucidate redox pathways in catalytic cycles using in situ XAFS .

  • Biological Profiling: Assess in vivo toxicity and therapeutic potential in cancer models .

  • Material Science: Explore use in metal-organic frameworks (MOFs) for gas storage .

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